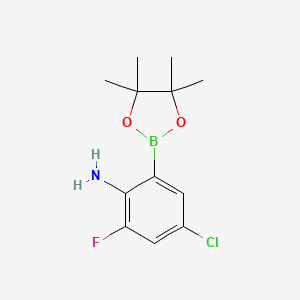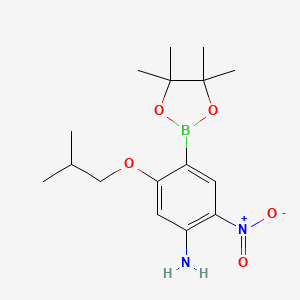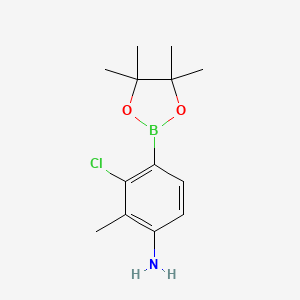
3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a boronic ester group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 3-chloro-2-methylaniline with a boronic ester precursor. One common method is the palladium-catalyzed borylation of the aniline derivative using bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The aniline moiety can undergo oxidation to form nitroso or nitro derivatives, and reduction to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols, under basic conditions.
Coupling Reactions: Require palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Yield substituted aniline derivatives.
Coupling Reactions: Produce biaryl compounds.
Oxidation and Reduction: Form nitroso, nitro, or amine derivatives.
Scientific Research Applications
3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps. The aniline moiety can also interact with various biological targets through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Another boronic ester with similar reactivity in coupling reactions.
2-Methoxypyridine-5-boronic acid pinacol ester: A boronic ester used in similar synthetic applications.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boronic ester with a different aromatic substitution pattern.
Uniqueness
3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both a chloro and a boronic ester group on the same aromatic ring, which allows for versatile reactivity in organic synthesis. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
3-chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO2/c1-8-10(16)7-6-9(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMJDAXAYSAKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)N)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(2-Methylimidazole-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7953820.png)
![{1-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyrazol-4-yl}boronic acid](/img/structure/B7953826.png)
![{2-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7953832.png)
![{4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7953836.png)
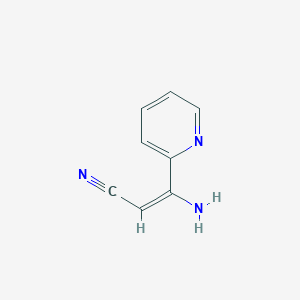
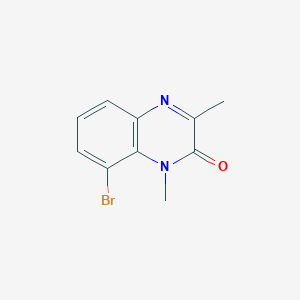
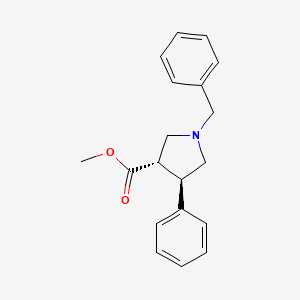
![ETHYL 2-METHYL-5-OXO-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE](/img/structure/B7953875.png)
![N-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B7953889.png)
![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenoxy)ethyl]-1,3,2-dioxaborolane](/img/structure/B7953893.png)
![N-[(4-Methoxyphenyl)methyl]-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline](/img/structure/B7953902.png)
![N-[(4-Methoxyphenyl)methyl]-2-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline](/img/structure/B7953907.png)
